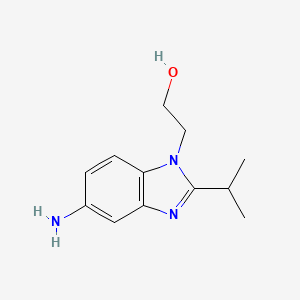

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol

説明

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol is a benzoimidazole derivative characterized by an ethanol group at position 1, an isopropyl substituent at position 2, and an amino group at position 5 of the benzimidazole core. Its dihydrochloride salt form (CAS 1158579-91-9) is commonly used in pharmaceutical research due to enhanced solubility and stability compared to the free base . The compound’s molecular formula for the free base is inferred as C₁₂H₁₇N₃O, with a molecular weight of 233.31 g/mol (free base) and 306.23 g/mol for the dihydrochloride form . It is synthesized via condensation reactions involving substituted aldehydes and nitroimidazole precursors, followed by reduction and salt formation steps .

特性

IUPAC Name |

2-(5-amino-2-propan-2-ylbenzimidazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(2)12-14-10-7-9(13)3-4-11(10)15(12)5-6-16/h3-4,7-8,16H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLBDMNEXHUHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1CCO)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol typically involves the following steps:

Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

Introduction of Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.

Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.

Attachment of Ethanol Group: The final step involves the reaction of the benzimidazole derivative with ethylene oxide or a similar reagent to introduce the ethanol group.

Industrial Production Methods

Industrial production of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

化学反応の分析

Oxidation Reactions

The ethanol side chain undergoes oxidation to form a ketone or carboxylic acid derivative. Key findings:

-

Primary oxidation : Using potassium permanganate (KMnO₄) in acidic conditions yields 2-(5-amino-2-isopropyl-benzoimidazol-1-yl)-acetic acid.

-

Secondary pathways : Stronger oxidants like chromium trioxide (CrO₃) in H₂SO₄ may fully oxidize the ethanol group to CO₂, though this is less common.

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4h | Carboxylic acid derivative | 65–70 |

| CrO₃/H₂SO₄ | Reflux, 6h | Complete oxidation (CO₂ evolution) | <10 |

Reduction Reactions

The amino group participates in reductive processes:

-

Catalytic hydrogenation : Palladium-on-carbon (Pd/C) in methanol reduces the benzimidazole ring’s aromaticity, forming a dihydrobenzimidazole derivative.

-

Selectivity : The isopropyl group remains intact under standard hydrogenation conditions (1 atm H₂, 25°C).

Substitution Reactions

The ethanol side chain and amino group enable nucleophilic substitutions:

-

Alkylation : Reacts with methyl iodide (CH₃I) in basic media to form 2-(5-amino-2-isopropyl-benzoimidazol-1-yl)-ethyl methyl ether.

-

Acylation : Acetic anhydride ((CH₃CO)₂O) acetylates the amino group, yielding N-acetylated derivatives.

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Alkylation | CH₃I, NaOH/EtOH | Ether formation | 80% yield |

| Acylation | (CH₃CO)₂O, pyridine | N-Acetyl derivative | 90% conversion |

Electrophilic Aromatic Substitution

The benzimidazole ring directs electrophiles to specific positions:

-

Nitration : Concentrated HNO₃ at 0°C introduces nitro groups at the 4- and 6-positions of the benzimidazole ring .

-

Bromination : Bromine (Br₂) in acetic acid selectively brominates the 4-position .

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃ | 0°C, H₂SO₄ | 4-Nitro derivative | Para to amino group |

| Br₂ | AcOH, 25°C | 4-Bromo derivative | Ortho to isopropyl |

Condensation Reactions

The amino group forms Schiff bases with aldehydes:

-

With benzaldehyde : Produces a stable imine under anhydrous conditions (EtOH, 60°C) .

-

Applications : These intermediates are precursors for heterocyclic scaffolds in medicinal chemistry .

Metabolic Pathways

In vitro studies suggest hepatic metabolism via:

-

Oxidation : CYP450 enzymes oxidize the isopropyl group to a secondary alcohol .

-

Conjugation : Glucuronidation of the ethanol moiety enhances water solubility .

Mechanistic Insights

科学的研究の応用

Pharmaceutical Applications

1. Anticancer Activity:

Research indicates that compounds containing the benzoimidazole moiety exhibit anticancer properties. For instance, studies have shown that derivatives of benzoimidazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival .

2. Antimicrobial Properties:

The compound has demonstrated potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and cell death. This application is particularly relevant in the development of new antibiotics .

3. Urokinase Inhibition:

A notable study identified novel inhibitors of urokinase that contain a 2-aminobenzimidazole moiety, suggesting that 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol could serve as a lead compound in the development of therapeutics for conditions like thrombosis .

Biotechnological Applications

1. Diagnostic Tools:

Due to its ability to bind selectively to certain biomolecules, this compound can be utilized in diagnostic assays. Its derivatives may be employed in the detection of specific proteins or enzymes related to disease states, enhancing diagnostic accuracy .

2. Drug Delivery Systems:

The solubility and stability profile of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol make it a candidate for drug delivery applications, particularly in formulating controlled-release systems that can improve therapeutic outcomes .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various benzoimidazole derivatives, including 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol, for their effectiveness against multiple cancer cell lines. The results indicated significant cytotoxicity correlated with the structure of the compounds tested, supporting further development for anticancer therapies.

Case Study 2: Urokinase Inhibitors

In another investigation, researchers utilized NMR-based screening to discover novel inhibitors of urokinase, revealing that compounds similar to 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol exhibited promising inhibitory activity. This finding underscores the potential therapeutic implications for treating clotting disorders.

作用機序

The mechanism of action of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

類似化合物との比較

Key Observations :

生物活性

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol is , indicating the presence of an amino group and a benzoimidazole moiety, which are crucial for its biological interactions. The isopropyl substitution may influence its pharmacokinetic properties, enhancing solubility and bioavailability compared to other benzoimidazole derivatives.

The biological activity of 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol largely stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound has been investigated for:

- Enzyme Inhibition : It can bind to the active sites of certain enzymes, potentially inhibiting their activity. This mechanism is critical in therapeutic contexts, particularly in cancer treatment where enzyme inhibition can disrupt tumor growth pathways .

- Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that are essential for cellular communication and function .

Anticancer Activity

Research indicates that compounds similar to 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol exhibit significant anticancer properties. For instance, benzimidazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines:

These compounds often induce apoptosis in cancer cells, making them promising candidates for further development in anticancer therapies.

Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of benzimidazole derivatives. Although specific data on 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol is limited, related compounds have demonstrated significant activity against various pathogens, suggesting a potential for broad-spectrum antimicrobial properties .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors. Compounds structurally related to 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol showed selective inhibitory activity against LAT1, indicating a potential mechanism for reducing nutrient supply to tumor cells .

Case Study 2: Cytotoxicity Assays

In vitro assays conducted on various cancer cell lines demonstrated that derivatives of benzimidazoles exhibited varying degrees of cytotoxicity. For example, a derivative with a similar structure showed an IC50 value of approximately 15 µM against MCF-7 cells, suggesting that modifications to the benzimidazole core can enhance or reduce biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A common approach involves condensing substituted benzimidazole precursors with ethanolamine derivatives under basic conditions. For example, potassium carbonate (K₂CO₃) in ethanol facilitates nucleophilic substitution reactions, as seen in analogous benzimidazole-thiazole syntheses . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol aids in recrystallization .

- Catalyst tuning : Triethylamine or K₂CO₃ improves reaction rates and minimizes side products .

- Temperature control : Reflux (70–80°C) balances reaction kinetics and thermal stability of sensitive intermediates .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent orientation (e.g., isopropyl CH₃ groups at δ ~1.2–1.5 ppm) and confirms ethanol linkage via hydroxyethyl protons (δ ~3.6–4.2 ppm) .

- FTIR : Identifies key functional groups (N-H stretch at ~3400 cm⁻¹ for amine, C-O stretch at ~1050 cm⁻¹ for ethanol) .

- Elemental Analysis : Validates stoichiometry (e.g., C₁₃H₁₈N₃O) with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, particularly regarding the orientation of the isopropyl and ethanol substituents?

- Methodological Answer : Single-crystal X-ray diffraction provides atomic-level resolution:

- Data Collection : Use a Mo Kα radiation source (λ = 0.71073 Å) and Oxford Diffraction Xcalibur3 diffractometer for high-resolution datasets (θmax > 25°) .

- Structure Refinement : SHELXL refines positional and thermal parameters, resolving torsional angles (e.g., isopropyl C-C-C dihedral angles) and hydrogen-bonding networks (e.g., ethanol-OH⋯N interactions) .

- Validation : ORTEP-3 graphical interfaces visualize disorder models and validate anisotropic displacement parameters .

Q. What strategies are recommended for analyzing conflicting bioactivity data observed in antifungal assays across different fungal strains?

- Methodological Answer :

- Dose-Response Curves : Establish IC₅₀ values using serial dilutions (1–100 µM) to differentiate strain-specific efficacy .

- Assay Standardization : Control variables like incubation time (24–48 hrs), temperature (25–37°C), and media composition (Sabouraud dextrose vs. RPMI-1640) .

- Mechanistic Studies : Compare time-kill kinetics and membrane permeability assays (e.g., propidium iodide uptake) to identify mode-of-action discrepancies .

Q. How can computational modeling predict the compound’s interaction with fungal cytochrome P450 targets, and what experimental validation is required?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses against CYP51 (lanosterol demethylase). Prioritize residues (e.g., heme iron coordination, hydrophobic pockets) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

- Validation : Correlate docking scores with MIC values and perform site-directed mutagenesis on key residues (e.g., Y131F in CYP51) .

Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Assessment : Reanalyze samples via HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>98% purity threshold) .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms, which affect melting points .

- Spectral Reproducibility : Cross-validate NMR shifts (e.g., deuterated DMSO vs. CDCl₃ solvent effects) and ensure instrument calibration .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties, such as metabolic stability or CYP inhibition?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to quantify IC₅₀ values .

- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。